N-(3-fluorophenyl)piperidin-4-amine N-(3-fluorophenyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 886506-63-4
VCID: VC3789758
InChI: InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2
SMILES: C1CNCCC1NC2=CC(=CC=C2)F
Molecular Formula: C11H15FN2
Molecular Weight: 194.25 g/mol

N-(3-fluorophenyl)piperidin-4-amine

CAS No.: 886506-63-4

Cat. No.: VC3789758

Molecular Formula: C11H15FN2

Molecular Weight: 194.25 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)piperidin-4-amine - 886506-63-4

Specification

CAS No. 886506-63-4
Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
IUPAC Name N-(3-fluorophenyl)piperidin-4-amine
Standard InChI InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2
Standard InChI Key OLIDKJBMRLAXQA-UHFFFAOYSA-N
SMILES C1CNCCC1NC2=CC(=CC=C2)F
Canonical SMILES C1CNCCC1NC2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Features

N-(3-Fluorophenyl)piperidin-4-amine belongs to the class of arylpiperidines, which are renowned for their versatility in pharmaceutical design. The compound’s structure comprises a piperidine ring—a six-membered amine heterocycle—substituted at the 4-position with a 3-fluorophenyl group. The fluorine atom at the meta position of the aromatic ring enhances electron-withdrawing effects, influencing both the compound’s reactivity and its interactions with biological targets.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number886506-63-4
Molecular FormulaC₁₁H₁₅FN₂
Molecular Weight194.25 g/mol
IUPAC NameN-(3-Fluorophenyl)piperidin-4-amine
Purity Specifications≥95% (HPLC)

The fluorine atom’s electronegativity contributes to the compound’s polarity, impacting its solubility and pharmacokinetic profile. X-ray crystallography of analogous piperidine derivatives reveals chair conformations for the piperidine ring, with the fluorophenyl group adopting equatorial orientations to minimize steric strain .

The synthesis of N-(3-fluorophenyl)piperidin-4-amine typically employs reductive amination, a robust method for constructing secondary amines. A widely cited protocol involves the reaction of 3-fluoroaniline with piperidin-4-one in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This one-pot reaction proceeds in polar aprotic solvents such as dichloromethane or methanol at ambient temperature, yielding the target compound in 65–75% efficiency after purification.

Mechanistic Insights:

  • Imine Formation: Piperidin-4-one reacts with 3-fluoroaniline to generate a Schiff base intermediate.

  • Reduction: NaBH(OAc)₃ selectively reduces the imine bond to a secondary amine.

  • Workup: Acid-base extraction isolates the product, with final purification via column chromatography or recrystallization .

Table 2: Representative Synthetic Conditions

ParameterDetail
Starting Materials3-Fluoroaniline, Piperidin-4-one
SolventMethanol
Reducing AgentNaBH(OAc)₃ (1.2 equiv)
Reaction Time12–18 hours
Temperature25°C
Yield72%

Alternative routes include Ullmann-type couplings or microwave-assisted reactions, though these methods are less commonly reported . Recent advances in flow chemistry have enabled continuous production with improved scalability, reducing reaction times to under 2 hours while maintaining yields above 70% .

Physicochemical and Analytical Characterization

N-(3-Fluorophenyl)piperidin-4-amine exhibits moderate lipophilicity (logP ≈ 2.1), balancing solubility in aqueous and organic media. Its melting point ranges between 98–102°C, consistent with crystalline packing patterns observed in related piperidines.

Spectroscopic Data:

  • FT-IR: Strong absorption bands at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1220 cm⁻¹ (C-F vibration) .

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.45–1.68 (m, 4H, piperidine H), 2.58 (t, 2H, N-CH₂), 3.49 (s, 1H, NH), 6.72–7.42 (m, 4H, aromatic H) .

  • ¹³C NMR: δ 48.2 (piperidine C), 115.6 (d, J = 22 Hz, C-F), 128.0–131.5 (aromatic C) .

Chromatographic analyses (HPLC, GC-MS) confirm purity levels exceeding 95%, with retention times of 8.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanism of Action

The compound’s bioactivity stems from its dual functionality: the piperidine moiety engages in hydrogen bonding with enzymatic active sites, while the fluorophenyl group enhances binding through hydrophobic and π-π interactions. Preliminary studies indicate inhibitory activity against:

  • Monoamine Oxidase B (MAO-B): IC₅₀ = 1.2 μM, suggesting potential in neurodegenerative disorders .

  • κ-Opioid Receptors: Ki = 85 nM, highlighting analgesic applications .

  • Histone Deacetylases (HDACs): 40% inhibition at 10 μM, implicating roles in epigenetics .

Table 3: Select Pharmacological Targets

TargetActivityTherapeutic Area
MAO-BInhibitionParkinson’s Disease
κ-Opioid ReceptorAntagonismPain Management
HDAC6Partial InhibitionOncology

Structure-activity relationship (SAR) studies reveal that fluorination at the phenyl ring’s meta position optimizes target affinity compared to ortho or para analogues . Molecular docking simulations demonstrate favorable binding poses within MAO-B’s hydrophobic cavity, stabilized by van der Waals contacts with residues Leu171 and Tyr326 .

Applications in Drug Discovery and Development

As a versatile building block, N-(3-fluorophenyl)piperidin-4-amine has been incorporated into candidates for:

  • Antidepressants: Hybrid derivatives inhibit serotonin reuptake (SERT IC₅₀ = 15 nM) .

  • Anticancer Agents: Platinum(II) complexes exhibit cytotoxicity against MCF-7 cells (IC₅₀ = 8.3 μM) .

  • Antivirals: Thiourea conjugates show submicromolar activity against HIV-1 protease .

Case Study – Kinase Inhibitors:
Functionalization of the piperidine nitrogen with pyrimidine groups yields compounds targeting cyclin-dependent kinases (CDKs). A lead compound, featuring a 4-morpholinopyrimidine appendage, demonstrated CDK4/6 inhibition with IC₅₀ values of 9–12 nM and 80% tumor growth suppression in xenograft models .

Challenges and Future Directions

Despite its promise, several challenges require addressing:

  • Synthetic Scalability: Current routes suffer from moderate yields; catalytic asymmetric methods could improve efficiency.

  • Metabolic Stability: The secondary amine is susceptible to N-oxidation, necessitating prodrug strategies.

  • Target Selectivity: Off-target effects on adrenergic receptors (α₂A Ki = 320 nM) limit therapeutic windows .

Ongoing research focuses on:

  • Polypharmacology: Designing multitarget ligands for complex diseases like Alzheimer’s.

  • Nanodelivery Systems: Encapsulation in liposomes to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator